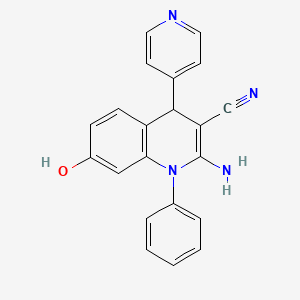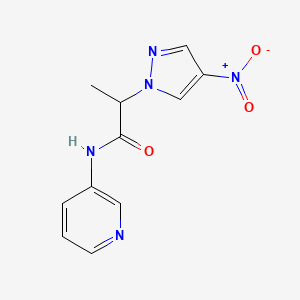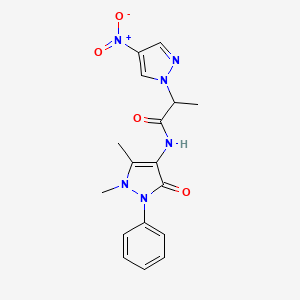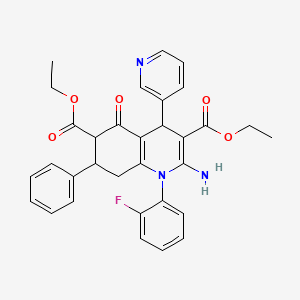![molecular formula C18H26N6O3 B4307085 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine](/img/structure/B4307085.png)
1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine
Vue d'ensemble
Description
1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized for various purposes, including biological and medicinal applications.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors that are involved in various biological processes. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of Alzheimer's disease. Moreover, it has been reported to have low toxicity and high selectivity towards specific targets, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine in lab experiments include its high potency, selectivity, and low toxicity. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine. One potential area of investigation is its use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, the use of 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine as a molecular probe for imaging specific biological targets could be explored further.
Applications De Recherche Scientifique
1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine has been extensively studied for its biological and medicinal properties. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, it has been used as a probe in molecular imaging studies to visualize specific biological targets.
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(3-nitro-1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c25-16(11-23-12-19-17(20-23)24(26)27)21-1-3-22(4-2-21)18-8-13-5-14(9-18)7-15(6-13)10-18/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXPFBZFALHGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NC(=N2)[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-adamantyl)piperazino]-2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(2,4-dichlorophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307003.png)

![N-(2-fluorophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4307013.png)




![1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4307055.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4307061.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307073.png)
![3-[4-(cyclopentyloxy)phenyl]-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4307081.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B4307091.png)
![10-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B4307095.png)
![3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4307112.png)